molecular formula C8H9ClO2S B1266372 1-Chloro-4-(ethylsulfonyl)benzene CAS No. 7205-80-3

1-Chloro-4-(ethylsulfonyl)benzene

Cat. No.: B1266372
CAS No.: 7205-80-3
M. Wt: 204.67 g/mol
InChI Key: FVSFDDWOQCUYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(ethylsulfonyl)benzene is an organic compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol . It is a chlorinated aromatic compound with an ethylsulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(ethylsulfonyl)benzene can be synthesized through several methods. One common method involves the chlorination of 4-(ethylsulfonyl)benzene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to form the corresponding ethylsulfide derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted benzene derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Ethylsulfide derivatives.

Scientific Research Applications

1-Chloro-4-(ethylsulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(ethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the ethylsulfonyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-Chloro-4-(ethylsulfonyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-Chloro-4-(isopropylsulfonyl)benzene: Similar structure but with an isopropylsulfonyl group.

    1-Chloro-4-(phenylsulfonyl)benzene: Similar structure but with a phenylsulfonyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

1-chloro-4-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSFDDWOQCUYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222384
Record name 1-Chloro-4-(ethylsulphonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-80-3
Record name 1-Chloro-4-(ethylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(ethylsulphonyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-(ethylsulphonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-(ethylsulphonyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Chloro-4-(ethylsulfonyl)benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFY9Q8L2F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(ethylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(ethylsulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-(ethylsulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-(ethylsulfonyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-(ethylsulfonyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-(ethylsulfonyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.